

An In-depth Technical Guide to the Spectral Analysis of 2-(Benzylxy)benzaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-(Benzylxy)benzaldehyde**

Cat. No.: **B185962**

[Get Quote](#)

Introduction

2-(Benzylxy)benzaldehyde, with the chemical formula $C_{14}H_{12}O_2$ and CAS Number 5896-17-3, is an aromatic aldehyde featuring a benzyl ether substituent at the ortho position.^[1] This compound serves as a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical agents and other complex molecules. Its structural integrity and purity are paramount for these applications, necessitating precise analytical characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are indispensable tools for the unambiguous elucidation of its molecular structure and for quality assurance. This guide provides a comprehensive analysis of the spectral data of **2-(Benzylxy)benzaldehyde**, offering field-proven insights into data acquisition, interpretation, and the underlying scientific principles for researchers and drug development professionals.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules by mapping the chemical environments of proton (1H) and carbon (^{13}C) nuclei.^{[2][3]} The chemical shift (δ), integration, and spin-spin coupling patterns provide a wealth of information about the connectivity and arrangement of atoms within the molecule.^[5]

Proton (1H) NMR Spectroscopy

Causality in Proton Environments: The chemical shift of a proton is dictated by its local electronic environment. Protons attached to or near electronegative atoms or electron-withdrawing groups (like carbonyls and aromatic rings) are "deshielded" and resonate at a higher frequency (further downfield).

¹H NMR Spectral Data Summary (400 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~10.5	Singlet	1H	Aldehyde (-CHO)
7.88 - 7.85	Multiplet	1H	Aromatic (H-C6)
7.56 - 7.52	Multiplet	1H	Aromatic (H-C4)
7.46 - 7.33	Multiplet	5H	Aromatic (-OCH ₂ C ₆ H ₅)
7.06 - 7.03	Multiplet	2H	Aromatic (H-C3, H-C5)
~5.20	Singlet	2H	Benzylidic (-OCH ₂ Ph)

Data sourced from publicly available spectral databases.

Interpretation and Insights:

- **Aldehyde Proton (δ ~10.5):** The signal far downfield is unequivocally assigned to the aldehyde proton. Its significant deshielding is a direct consequence of the strong electron-withdrawing effect of the adjacent carbonyl oxygen and the anisotropic effect of the C=O bond.[6]
- **Aromatic Protons (δ 7.03 - 7.88):** The complex series of multiplets in this region corresponds to the nine protons of the two aromatic rings. The protons on the benzaldehyde ring are distinct from those on the benzyl ring and are further differentiated by their position relative to the aldehyde and ether groups.

- **Benzylic Protons ($\delta \sim 5.20$):** The singlet integrating to two protons is characteristic of the methylene ($-\text{CH}_2$) bridge. These protons are deshielded by the adjacent ether oxygen, shifting them downfield. The absence of splitting (a singlet) indicates there are no adjacent protons, which is consistent with the structure.

Carbon-13 (^{13}C) NMR Spectroscopy

^{13}C NMR Spectral Data Summary

Chemical Shift (δ) ppm	Assignment
~191.0	Carbonyl (C=O)
~161.0	Aromatic (C-O)
~137.0	Aromatic (Quaternary - Benzyl ring)
~134.0	Aromatic (C-H)
~129.0	Aromatic (C-H)
~128.0	Aromatic (C-H)
~127.0	Aromatic (C-H)
~125.0	Aromatic (Quaternary - Benzaldehyde ring)
~121.0	Aromatic (C-H)
~113.0	Aromatic (C-H)
~71.0	Benzylic (-OCH ₂ Ph)

Note: Specific assignments of aromatic carbons can be complex without advanced 2D NMR experiments. Values are typical for this scaffold.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Interpretation and Insights:

- **Carbonyl Carbon ($\delta \sim 191.0$):** Similar to its proton, the aldehyde carbon is the most deshielded carbon in the spectrum, appearing far downfield, a hallmark of carbonyl carbons.
[\[7\]](#)

- Aromatic Carbons (δ ~113.0 - 161.0): The ten carbons of the two aromatic rings resonate in this characteristic region. The carbon directly attached to the ether oxygen (C-O) is the most deshielded among the ring carbons.
- Benzylic Carbon (δ ~71.0): This signal corresponds to the methylene carbon, shifted downfield due to its attachment to the electronegative oxygen atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

This protocol ensures self-validation through the use of an internal standard and standardized procedures for achieving optimal resolution.

- Sample Preparation: Accurately weigh 10-20 mg of **2-(BenzylOxy)benzaldehyde** and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl_3) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ 0.00 ppm).[10]
- Spectrometer Setup: Insert the sample into the NMR spectrometer. Lock the spectrometer frequency to the deuterium signal of the solvent.
- Shimming: Optimize the homogeneity of the magnetic field by shimming. This critical step minimizes peak broadening and maximizes spectral resolution.
- ^1H NMR Acquisition:
 - Set acquisition parameters: a 30° or 45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ^{13}C NMR Acquisition:
 - Use a standard proton-decoupled pulse program.
 - Due to the low natural abundance of ^{13}C , increase the number of scans significantly (e.g., 1024 or more) and use a longer relaxation delay (2-5 seconds) to ensure full relaxation of all carbon nuclei.[10]

- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

Caption: Structure of **2-(BenzylOxy)benzaldehyde** with key proton and carbon assignments.

II. Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy probes the vibrational modes of molecules.[\[11\]](#) When the frequency of infrared radiation matches the natural vibrational frequency of a specific bond, the radiation is absorbed, resulting in a peak in the IR spectrum. This technique is exceptionally powerful for identifying the functional groups present in a molecule.[\[12\]](#)[\[13\]](#)[\[14\]](#)

Causality in Bond Vibrations: The frequency of a bond's vibration is determined by the masses of the bonded atoms and the strength of the bond. Stronger bonds (e.g., double bonds) and bonds with lighter atoms vibrate at higher frequencies (higher wavenumbers).

FT-IR Spectral Data Summary

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3060	Medium-Weak	Aromatic C-H Stretch
~2870, ~2770	Weak	Aldehyde C-H Stretch (Fermi Doublet)
~1695	Strong, Sharp	Carbonyl (C=O) Stretch
~1600, ~1480, ~1450	Medium-Strong	Aromatic C=C Ring Stretch
~1240	Strong	Aryl-Alkyl Ether C-O Asymmetric Stretch
~1040	Medium	Aryl-Alkyl Ether C-O Symmetric Stretch

Data compiled from typical values for the constituent functional groups.[\[15\]](#)

Interpretation and Insights:

- Carbonyl Stretch (C=O) at $\sim 1695 \text{ cm}^{-1}$: This is the most prominent and diagnostic peak in the spectrum. Its strong intensity and position are characteristic of an aromatic aldehyde.[16]
- Aldehyde C-H Stretches at ~ 2870 & $\sim 2770 \text{ cm}^{-1}$: The presence of two weak bands in this region, known as a Fermi doublet, is a definitive feature of an aldehyde group and helps distinguish it from a ketone.[16]
- Aromatic C-H and C=C Stretches: The peak just above 3000 cm^{-1} confirms the presence of hydrogens on an aromatic ring, while the series of peaks between 1450 - 1600 cm^{-1} are due to the stretching vibrations within the benzene rings.
- Ether C-O Stretches at ~ 1240 & $\sim 1040 \text{ cm}^{-1}$: The strong absorption around 1240 cm^{-1} is characteristic of the asymmetric C-O stretching of an aryl-alkyl ether.[15][17] A corresponding symmetric stretch is expected at a lower wavenumber.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for solid and liquid samples, requiring minimal preparation.

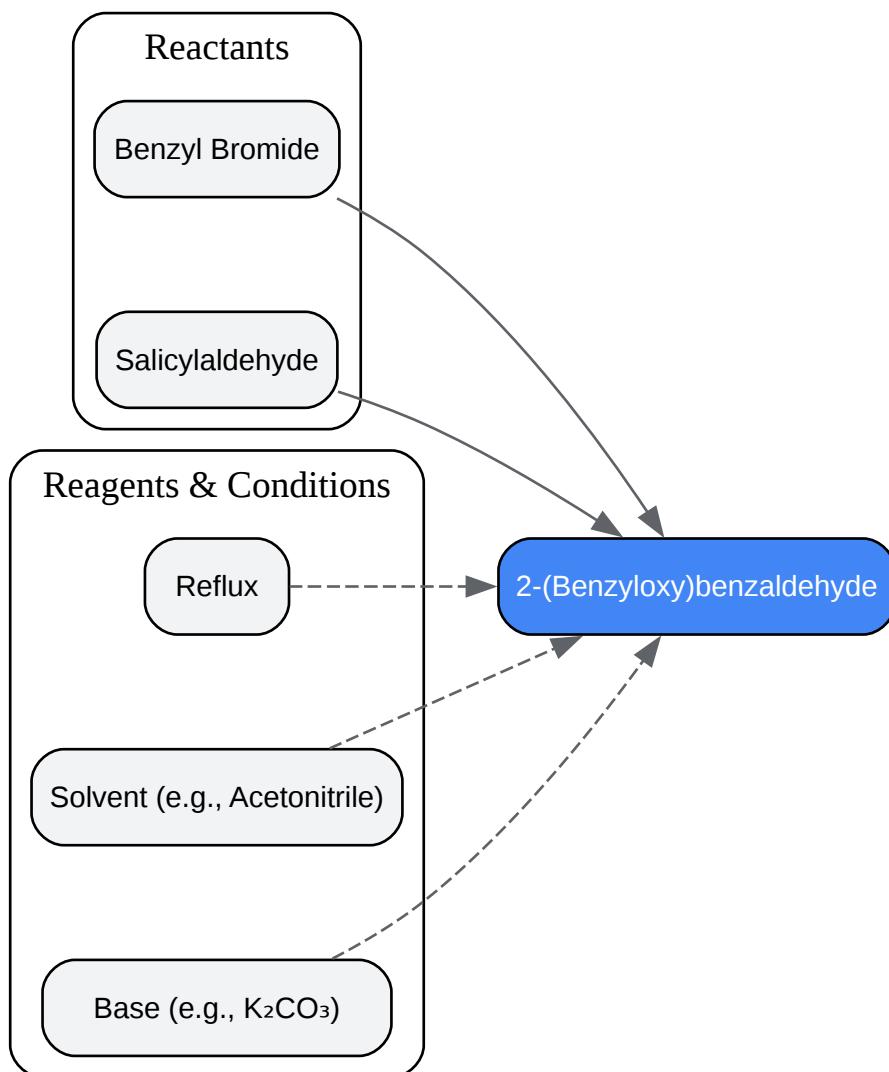
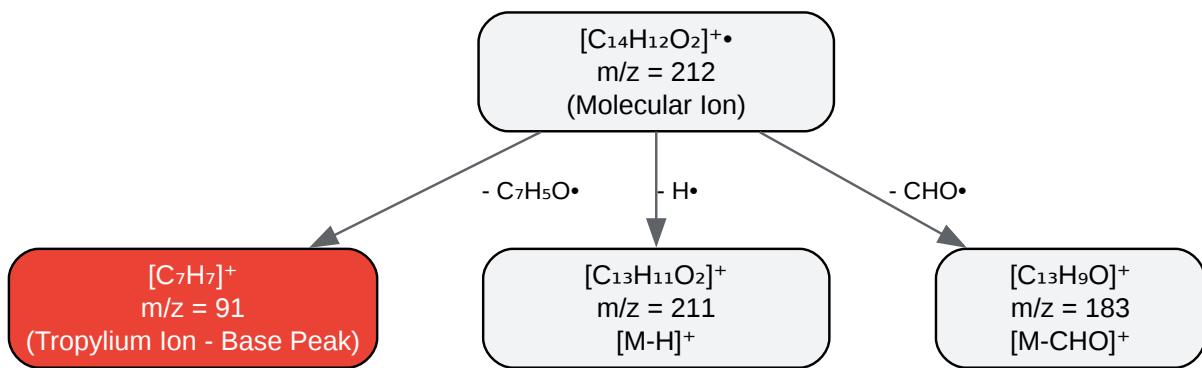
- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
- Background Scan: Record a background spectrum of the empty ATR crystal. This is a critical self-validating step that subtracts signals from the atmosphere (e.g., CO_2 , H_2O) from the final sample spectrum.
- Sample Application: Place a small amount of the solid **2-(BenzylOxy)benzaldehyde** sample directly onto the ATR crystal.
- Pressure Application: Use the instrument's pressure clamp to ensure firm and uniform contact between the sample and the crystal. Consistent pressure is key to reproducible results.

- Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the 4000-400 cm^{-1} range.
- Data Processing: The instrument software automatically ratios the sample scan against the background scan to generate the final absorbance or transmittance spectrum.

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) is a "hard" ionization technique that provides two crucial pieces of information: the molecular weight of the compound from the molecular ion peak ($\text{M}^{+\bullet}$) and structural information from the fragmentation pattern.[18][19][20]

Causality in Fragmentation: In EI-MS, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation (the molecular ion).[21] This ion is energetically unstable and fragments in predictable ways, typically breaking the weakest bonds or forming the most stable carbocations and radicals.[22]



Mass Spectrometry Data Summary

m/z (mass-to-charge ratio)	Relative Intensity (%)	Proposed Fragment Ion
212	~12	$[\text{C}_{14}\text{H}_{12}\text{O}_2]^{+\bullet}$ (Molecular Ion, $\text{M}^{+\bullet}$)
211	~10	$[\text{M}-\text{H}]^+$
183	~6	$[\text{M}-\text{CHO}]^+$
121	~10	$[\text{C}_8\text{H}_9\text{O}]^+$
91	100	$[\text{C}_7\text{H}_7]^+$ (Tropylium ion)
77	~15	$[\text{C}_6\text{H}_5]^+$ (Phenyl ion)
65	~12	$[\text{C}_5\text{H}_5]^+$

Data sourced from the NIST Mass Spectrometry Data Center and ChemicalBook.[1]

Interpretation and Insights:

- Molecular Ion (m/z 212): The peak at m/z 212 corresponds to the molecular weight of **2-(BenzylOxy)benzaldehyde**, confirming its elemental formula.
- Base Peak (m/z 91): The most intense peak (base peak) at m/z 91 is the hallmark of a benzyl group. It is formed by the cleavage of the benzylic C-O bond, followed by rearrangement to the highly stable tropyl cation. This is the most favored fragmentation pathway.
- $[M-H]^+$ (m/z 211) and $[M-CHO]^+$ (m/z 183): These fragments are characteristic of aldehydes, representing the loss of the aldehydic hydrogen radical and the formyl radical (-CHO), respectively.^{[23][24]}
- Phenyl Cation (m/z 77): The peak at m/z 77 corresponds to the phenyl cation, likely formed from the further fragmentation of larger ions.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(Benzyl)benzaldehyde | C14H12O2 | CID 344784 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. Structural elucidation by NMR(1HNMR) | PPTX [slideshare.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. NMR Spectroscopy [www2.chemistry.msu.edu]
- 5. NMR spectroscopy - An Easy Introduction - Chemistry Steps [chemistrysteps.com]
- 6. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 7. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. organicchemistrydata.org [organicchemistrydata.org]
- 9. researchgate.net [researchgate.net]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. jascoinc.com [jascoinc.com]
- 12. researchgate.net [researchgate.net]
- 13. copbela.org [copbela.org]
- 14. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. C7H6O C6H5CHO infrared spectrum of benzaldehyde prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Electron ionization - Wikipedia [en.wikipedia.org]
- 20. Electron Ionization - Creative Proteomics [creative-proteomics.com]
- 21. youtube.com [youtube.com]
- 22. orgchemboulder.com [orgchemboulder.com]
- 23. Mass fragmentation in benzaldehyde | Filo [askfilo.com]
- 24. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Spectral Analysis of 2-(Benzylxy)benzaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b185962#2-benzylxy-benzaldehyde-spectral-data-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com